Cas no 811451-04-4 (3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one)

3-(2,4-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core with a 2-thioxo functional group and a 2,4-dimethylphenyl substitution. This structure confers potential utility in pharmaceutical and agrochemical research due to its fused bicyclic system, which may enhance binding affinity and selectivity in biological targets. The presence of the thioxo group offers reactivity for further derivatization, while the aromatic substitution contributes to stability and lipophilicity. Its well-defined molecular framework makes it a valuable intermediate for synthesizing novel bioactive compounds, particularly in the development of enzyme inhibitors or receptor modulators. The compound's purity and structural specificity support reproducible results in research applications.
3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one structure
811451-04-4 structure
Product name:3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
CAS No:811451-04-4
MF:C14H12N2OS2
MW:288.388
MDL:MFCD17780079
CID:3166167
PubChem ID:43396194

3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one Chemical and Physical Properties

Names and Identifiers

    • BBL004638
    • 811451-04-4
    • 3-(2,4-dimethylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one
    • AKOS008961552
    • CS-0315579
    • 3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
    • 3-(2,4-dimethylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
    • AKOS005711776
    • BS-3332
    • DTXSID601142942
    • 3-(2,4-Dimethylphenyl)-2,3-dihydro-2-thioxothieno[3,2-d]pyrimidin-4(1H)-one
    • STL080818
    • MDL: MFCD17780079
    • Inchi: InChI=1S/C14H12N2OS2/c1-8-3-4-11(9(2)7-8)16-13(17)12-10(5-6-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18)
    • InChI Key: DDPIMPBJCGJBGZ-UHFFFAOYSA-N
    • SMILES: CC1=CC(C)=C(N2C(C3=C(NC2=S)C=CS3)=O)C=C1

Computed Properties

  • Exact Mass: 288.03910536Da
  • Monoisotopic Mass: 288.03910536Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 92.7Ų

3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM271554-1g
3-(2,4-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
811451-04-4 97%
1g
$442 2024-07-23
Matrix Scientific
118579-500mg
3-(2,4-Dimethylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one, >95%
811451-04-4 >95%
500mg
$429.00 2023-09-06
Matrix Scientific
118579-1g
3-(2,4-Dimethylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one, >95%
811451-04-4 >95%
1g
$643.00 2023-09-06
Apollo Scientific
OR311012-500mg
3-(2,4-Dimethylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one
811451-04-4
500mg
£245.00 2023-09-02
A2B Chem LLC
AI56671-5mg
3-(2,4-Dimethylphenyl)-2-sulfanylidene-1h,2h,3h,4h-thieno[3,2-d]pyrimidin-4-one
811451-04-4 >95%
5mg
$214.00 2024-04-19
A2B Chem LLC
AI56671-10mg
3-(2,4-Dimethylphenyl)-2-sulfanylidene-1h,2h,3h,4h-thieno[3,2-d]pyrimidin-4-one
811451-04-4 >95%
10mg
$240.00 2024-04-19
A2B Chem LLC
AI56671-1mg
3-(2,4-Dimethylphenyl)-2-sulfanylidene-1h,2h,3h,4h-thieno[3,2-d]pyrimidin-4-one
811451-04-4 >95%
1mg
$201.00 2024-04-19
A2B Chem LLC
AI56671-500mg
3-(2,4-Dimethylphenyl)-2-sulfanylidene-1h,2h,3h,4h-thieno[3,2-d]pyrimidin-4-one
811451-04-4 >95%
500mg
$390.00 2024-04-19
Chemenu
CM271554-1g
3-(2,4-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
811451-04-4 97%
1g
$376 2021-08-18
Apollo Scientific
OR311012-1g
3-(2,4-Dimethylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one
811451-04-4
1g
£370.00 2023-09-02

3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one Related Literature

Additional information on 3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Recent Advances in the Study of 3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (CAS: 811451-04-4)

In recent years, the compound 3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (CAS: 811451-04-4) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its thieno[3,2-d]pyrimidin-4(1H)-one core, has shown promising potential in various therapeutic applications, particularly as a kinase inhibitor. The unique structural features of this molecule, including the 2-thioxo moiety and the 2,4-dimethylphenyl substitution, contribute to its biological activity and selectivity.

Recent studies have focused on elucidating the molecular mechanisms underlying the pharmacological effects of 811451-04-4. One key area of investigation is its role in modulating protein kinase activity, which is critical for cellular signaling pathways involved in proliferation, apoptosis, and inflammation. In vitro and in vivo experiments have demonstrated that this compound exhibits potent inhibitory effects against specific kinases, making it a candidate for the development of targeted therapies for cancers and inflammatory diseases.

Structural-activity relationship (SAR) studies have further refined our understanding of how modifications to the thieno[3,2-d]pyrimidin-4(1H)-one scaffold influence the compound's efficacy and selectivity. For instance, the presence of the 2-thioxo group has been shown to enhance binding affinity to certain kinase domains, while the 2,4-dimethylphenyl substituent contributes to improved pharmacokinetic properties. These insights are invaluable for the design of next-generation derivatives with optimized therapeutic profiles.

In addition to its kinase inhibitory properties, 811451-04-4 has also been explored for its potential applications in other therapeutic areas. Recent preclinical studies suggest that this compound may exhibit anti-inflammatory and immunomodulatory effects, possibly through mechanisms independent of kinase inhibition. These findings open new avenues for repurposing the molecule in the treatment of autoimmune disorders and chronic inflammatory conditions.

Despite these promising developments, challenges remain in the clinical translation of 811451-04-4. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further optimization and rigorous testing. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, 3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one represents a versatile scaffold with significant therapeutic potential. Ongoing research continues to uncover new applications and refine its pharmacological properties, positioning it as a valuable asset in the drug discovery pipeline. Future studies should focus on translational research to bridge the gap between preclinical findings and clinical applications.

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